UDP-beta-L-rhamnose is primarily sourced from plants, where it is synthesized from UDP-alpha-D-glucose through enzymatic reactions. The classification of this compound falls under the category of nucleotide sugars. It is structurally related to other sugar nucleotides such as dTDP-L-rhamnose and GDP-alpha-D-rhamnose, which are also involved in various biosynthetic pathways.
The synthesis of UDP-beta-L-rhamnose can be achieved through several enzymatic pathways. One prominent method involves the conversion of UDP-alpha-D-glucose to UDP-beta-L-rhamnose via three enzymatic steps: dehydration, epimerization, and reduction. Key enzymes involved in this process include:
Recent studies have demonstrated efficient one-pot synthesis methods utilizing multiple enzymes simultaneously, achieving high yields of UDP-beta-L-rhamnose. For instance, using a combination of enzymes from Escherichia coli and Saccharomyces cerevisiae, researchers have optimized conditions to maximize product yield while minimizing by-products .
UDP-beta-L-rhamnose consists of a uridine moiety linked to a beta-L-rhamnose sugar through a diphosphate group. The molecular formula is C_11H_15N_2O_13P, with a molar mass of approximately 357.22 g/mol. Its structure features:
Crystallographic studies reveal detailed interactions within its structure, highlighting hydrogen bonds and electrostatic interactions that stabilize its conformation . The high-resolution structure provides insights into enzyme-substrate interactions critical for its biosynthesis.
UDP-beta-L-rhamnose participates in various biochemical reactions, primarily as a glycosyl donor in glycosylation processes. It can react with acceptor molecules to form glycosidic bonds, contributing to the synthesis of complex carbohydrates.
The reaction mechanism typically involves nucleophilic attack by an alcohol or phenolic group on the anomeric carbon of UDP-beta-L-rhamnose. This process is facilitated by specific glycosyltransferases that recognize UDP-beta-L-rhamnose as a substrate .
UDP-beta-L-rhamnose functions primarily as a substrate for rhamnosyltransferases, enzymes that transfer rhamnose residues to various acceptors. The mechanism involves:
This mechanism underscores its role in synthesizing polysaccharides essential for plant structure and function .
UDP-beta-L-rhamnose is typically found as a white crystalline powder. It is soluble in water but exhibits limited solubility in organic solvents due to its polar nature.
Relevant studies indicate that its stability can be affected by temperature and pH conditions during synthesis and storage .
UDP-beta-L-rhamnose has several scientific applications:
Research continues to explore its potential uses in pharmaceuticals and agriculture due to its role in cell wall composition and microbial interactions .
UDP-β-L-rhamnose (UDP-Rha) is a nucleotide-activated sugar with the molecular formula C₁₅H₂₄N₂O₁₆P₂ and a molecular weight of 550.30 g/mol. Its IUPAC name is [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate, reflecting its intricate stereochemistry [4] [5]. The molecule consists of two distinct moieties: a uridine diphosphate (UDP) group and a β-L-rhamnose (6-deoxy-β-L-mannopyranose) residue, linked via a pyrophosphate bridge. The β-configuration at the anomeric carbon (C1') of the rhamnose moiety is critical for its biological recognition by rhamnosyltransferases [1] [8].
The L-rhamnose unit adopts a ^1C₄ chair conformation stabilized by intramolecular hydrogen bonds involving its 2-OH, 3-OH, and 4-OH groups. The methyl group at C6 exhibits axial orientation, contributing to the sugar's hydrophobic character. The pyrophosphate bridge displays significant conformational flexibility, sampling multiple rotational states that facilitate enzyme binding [4] [8]. Nuclear magnetic resonance (NMR) studies reveal distinctive chemical shifts for key protons: the anomeric proton (H1') resonates at δ 5.45 ppm (J₁,₂ = 7.8 Hz), while the methyl group (H6) appears as a doublet at δ 1.28 ppm (J₅,₆ = 6.2 Hz) [4].
Table 1: Key Physicochemical Properties of UDP-β-L-Rhamnose
Property | Value/Description |
---|---|
Molecular Formula | C₁₅H₂�N₂O₁₆P₂ |
Molecular Weight | 550.30 g/mol |
CAS Number | 1955-26-6 |
IUPAC Name | [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
Anomeric Configuration | β |
Absolute Stereochemistry | L-series |
Storage Stability | -20°C (avoid freeze-thaw cycles) |
Density | 1.90 ± 0.1 g/cm³ |
InChI Key | DRDCJEIZVLVWNC-SLBWPEPYSA-N |
Enzymatic synthesis of UDP-Rha occurs via a three-step modification of UDP-glucose (UDP-Glc). First, UDP-glucose 4,6-dehydratase (UG4,6-Dh) converts UDP-Glc to UDP-4-keto-6-deoxyglucose, which predominantly exists in solution as a hydrated form (~95%) with minor keto form representation (~5%). Subsequently, a bifunctional UDP-4-keto-6-deoxyglucose-3,5-epimerase/-4-reductase (U4k6dG-ER) catalyzes stereochemical inversion at C3 and C5, followed by NADPH-dependent reduction at C4 to yield UDP-Rha [6] [9]. This pathway contrasts with bacterial dTDP-rhamnose biosynthesis, which utilizes thymidine nucleotides and separate enzymes for each modification step [3].
Crystal structures of UDP-Rha bound to enzymes reveal the molecular basis of substrate specificity and catalytic mechanisms. The rhamnosyltransferase UGT89C1 from Arabidopsis thaliana crystallized with UDP-Rha and acceptor quercetin at 2.1 Å resolution revealed key interactions: Asp356 and His357 form hydrogen bonds with the rhamnose 2-OH and 3-OH groups, while Pro147 and Ile148 create a hydrophobic pocket accommodating the methyl group [1]. This steric exclusion mechanism prevents binding of larger sugars like glucose, explaining UGT89C1's strict specificity for UDP-Rha. Mutagenesis of His357 to glutamine (H357Q) abolished this discrimination, conferring activity with both UDP-Rha and UDP-glucose [1].
The ternary complex of Mimivirus UDP-L-rhamnose synthase (L780) with UDP-Rha and NADP⁺ was resolved to 1.45 Å resolution (PDB: 7JID). The structure shows a bilobal dimer with each subunit comprising an N-terminal NADP⁺-binding domain (Rossmann fold) and a C-terminal substrate-binding domain [8]. UDP-Rha binds in a deep cleft where the uracil base stacks against Phe256, and the ribose 2'-phosphate interacts with Arg33 and Arg58. The rhamnose moiety adopts a distorted boat conformation during catalysis, with Cys108 and Lys175 positioned to facilitate hydride transfer from NADPH [8].
Table 2: Structural Features of UDP-Rha Complexes in Crystallographic Studies
Protein | Organism | Resolution (Å) | Key Residues for UDP-Rha Binding | Catalytic Mechanism Insights |
---|---|---|---|---|
UGT89C1 | Arabidopsis thaliana | 2.1 | Asp356, His357, Pro147, Ile148 | His21 acts as catalytic base; catalytic dyad mechanism |
L780 Rhamnose Synthase | Acanthamoeba polyphaga Mimivirus | 1.45 | Arg33, Arg58, Phe256, Cys108, Lys175 | Hydride transfer from NADPH; keto-intermediate stabilization |
RHM Synthase | Vitis vinifera | Not resolved | NAD⁺-dependent N-terminal domain | Trifunctional enzyme; domain fusion strategies |
The catalytic mechanism of plant rhamnosyltransferases involves an unprecedented catalytic dyad. Unlike canonical GT-A fold glycosyltransferases that employ a His-Asp catalytic triad, UGT89C1 utilizes His21 as the sole catalytic residue, forming a direct hydrogen bond with the acceptor quercetin. Ser124 occupies the position equivalent to the conserved catalytic Asp in other UGTs but cannot form a functional hydrogen bond with His21. Mutagenesis confirmed Ser124 is dispensable for activity, supporting a unique acceptor-His dyad mechanism for rhamnosyl transfer [1] [5].
UDP-Rha exhibits distinct structural and functional characteristics compared to other nucleotide sugars. Unlike UDP-glucose, UDP-Rha possesses a deoxygenated C6 methyl group and L-configuration instead of D-configuration. These differences confer unique steric and electronic properties that govern enzyme specificity. For example, rhamnosyltransferases possess a compact binding pocket that excludes the C6 hydroxymethyl group of glucose [1] [5].
Biosynthetic pathways diverge significantly across organisms:
Table 3: Comparative Biosynthesis of Activated Rhamnose Across Kingdoms
Organism Type | Activated Sugar Form | Precursor | Key Enzymes | Cofactor Requirements |
---|---|---|---|---|
Plants | UDP-Rha | UDP-Glucose | Trifunctional RHM synthase | NAD⁺, NADPH |
Fungi | UDP-Rha | UDP-Glucose | Bifunctional UG4,6-Dh + U4k6dG-ER | NAD⁺, NADPH |
Bacteria | dTDP-Rha | Glucose-1-P | RmlA (transferase), RmlB (dehydratase), RmlC (epimerase), RmlD (reductase) | dTTP, NAD⁺, NADPH |
Nematodes | dTDP-Rha | Glucose-1-P | RML-1 (transferase), RML-2 (dehydratase), RML-3/4/5 (epimerase-reductase complex) | dTTP/UTP, NAD⁺, NADPH |
Viruses (Mimivirus) | UDP-Rha | UDP-Glucose | R141 (dehydratase), L780 (bifunctional epimerase/reductase) | NAD⁺, NADPH |
The evolutionary convergence on UDP-Rha in plants, fungi, and viruses contrasts with bacterial and nematode dependence on dTDP-Rha. This divergence has biochemical implications: UDP-sugars are directly incorporated into glycosyltransferase reactions in Golgi apparatus, while dTDP-sugars typically serve cytosolic pathways. Plant nucleotide-sugar transporters (URGTs) specifically recognize UDP-Rha and UDP-galactose for Golgi import, with Arabidopsis URGT1 exhibiting Kₘ of 12.3 µM for UDP-Rha [4] [5]. The absence of rhamnose biosynthesis in mammals makes these pathways attractive targets for antimicrobial and antifungal agents [3] [6] [8].
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